Carcinoembryonic Antigen CEA
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Overview
Description
Carcinoembryonic antigen is a glycoprotein involved in cell adhesion. It is normally produced in gastrointestinal tissue during fetal development, but production stops before birth. Consequently, carcinoembryonic antigen is usually present at very low levels in the blood of healthy adults. serum levels are raised in some types of cancer, making it a valuable tumor marker in clinical tests .
Preparation Methods
Carcinoembryonic antigen is typically isolated from human tissue samples, particularly from the gastrointestinal tract. The preparation involves several steps, including tissue extraction, purification, and characterization. Industrial production methods often involve the use of recombinant DNA technology to produce carcinoembryonic antigen in large quantities. This involves inserting the gene encoding carcinoembryonic antigen into a suitable host cell, such as Escherichia coli or yeast, which then produces the protein .
Chemical Reactions Analysis
Carcinoembryonic antigen undergoes various chemical reactions, including:
Oxidation: Carcinoembryonic antigen can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol.
Substitution: Carcinoembryonic antigen can undergo substitution reactions where specific amino acids in the protein are replaced with other amino acids using site-directed mutagenesis. Common reagents used in these reactions include hydrogen peroxide, dithiothreitol, and various enzymes.
Scientific Research Applications
Carcinoembryonic antigen has numerous scientific research applications:
Chemistry: Used as a model glycoprotein for studying protein-carbohydrate interactions.
Biology: Serves as a marker for cell adhesion studies and cellular signaling pathways.
Medicine: Widely used as a tumor marker for monitoring colorectal carcinoma treatment, identifying recurrences after surgical resection, and staging cancer.
Industry: Employed in the development of diagnostic assays and biosensors for cancer detection.
Mechanism of Action
Carcinoembryonic antigen exerts its effects through its role in cell adhesion. It is a glycosyl phosphatidyl inositol cell-surface-anchored glycoprotein whose specialized sialo fucosylated glycoforms serve as functional colon carcinoma L-selectin and E-selectin ligands. This interaction is critical to the metastatic dissemination of colon carcinoma cells. Carcinoembryonic antigen is also involved in intracellular signaling pathways that regulate cell proliferation and differentiation .
Comparison with Similar Compounds
Carcinoembryonic antigen is part of a larger family of related glycoproteins known as carcinoembryonic antigen-related cell adhesion molecules. Similar compounds include:
- CD66a (CEACAM1)
- CD66b (CEACAM8)
- CD66c (CEACAM6)
- CD66d (CEACAM3)
- CD66e (CEACAM5)
- CD66f (CEACAM4) Carcinoembryonic antigen is unique in its high expression in colorectal carcinoma and its use as a tumor marker. Other similar compounds, such as CD66a and CD66c, also play roles in cell adhesion and signaling but are not as widely used as tumor markers .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESAKNQFPFWLN-UOGODTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69N11O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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